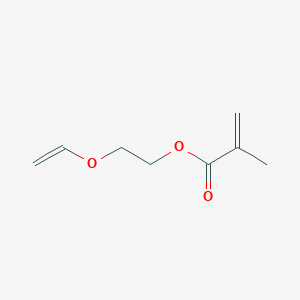
2-(Vinyloxy)ethyl methacrylate
Overview
Description
2-(Vinyloxy)ethyl methacrylate (VEMA) is a monomer used in the synthesis of polymers for various applications. It has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(Vinyloxy)ethyl methacrylate is based on its ability to undergo radical polymerization. When exposed to an initiator, 2-(Vinyloxy)ethyl methacrylate forms free radicals that initiate the polymerization process. The resulting polymer has a high degree of cross-linking, which makes it suitable for various applications.
Biochemical And Physiological Effects
2-(Vinyloxy)ethyl methacrylate has been shown to have low toxicity and biocompatibility, making it suitable for various biomedical applications. It has been used in the development of drug delivery systems and tissue engineering scaffolds. However, more research is needed to fully understand the biochemical and physiological effects of 2-(Vinyloxy)ethyl methacrylate.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(Vinyloxy)ethyl methacrylate is its reactivity, which makes it suitable for various polymerization reactions. It also has a high degree of cross-linking, which makes it suitable for applications that require high mechanical strength. However, 2-(Vinyloxy)ethyl methacrylate has some limitations, such as its sensitivity to moisture and its low solubility in water.
Future Directions
There are many future directions for 2-(Vinyloxy)ethyl methacrylate, including the development of new applications in the biomedical field. 2-(Vinyloxy)ethyl methacrylate can be used in the development of drug delivery systems, tissue engineering scaffolds, and biosensors. It can also be used in the development of new functional polymers and coatings. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.
Conclusion:
In conclusion, 2-(Vinyloxy)ethyl methacrylate is a promising monomer with unique properties and potential applications in various fields. Its reactivity and biocompatibility make it suitable for various scientific research applications, including the development of drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.
Scientific Research Applications
2-(Vinyloxy)ethyl methacrylate has been used in various scientific research applications, including the synthesis of functional polymers, coatings, and adhesives. It has also been used in the development of drug delivery systems and biomedical applications. The unique properties of 2-(Vinyloxy)ethyl methacrylate, such as its reactivity and biocompatibility, make it a promising candidate for various applications in the scientific research field.
properties
CAS RN |
1464-69-3 |
|---|---|
Product Name |
2-(Vinyloxy)ethyl methacrylate |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-ethenoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-10-5-6-11-8(9)7(2)3/h4H,1-2,5-6H2,3H3 |
InChI Key |
BSNJMDOYCPYHST-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC=C |
Canonical SMILES |
CC(=C)C(=O)OCCOC=C |
Other CAS RN |
1464-69-3 |
synonyms |
vinyloxyethylmethacrylate VOEMA |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


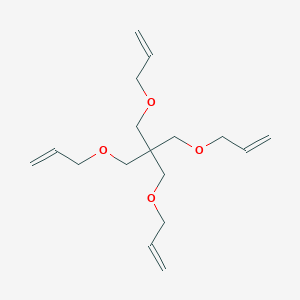
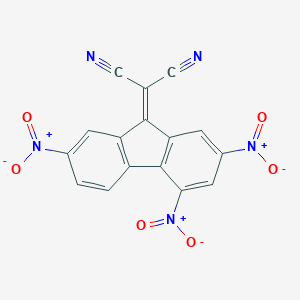
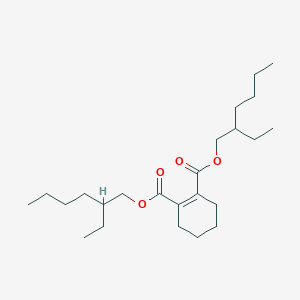
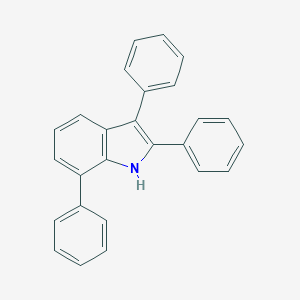
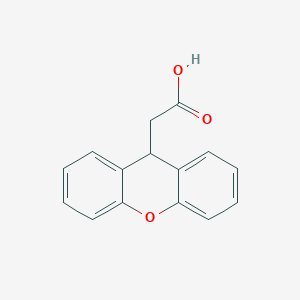
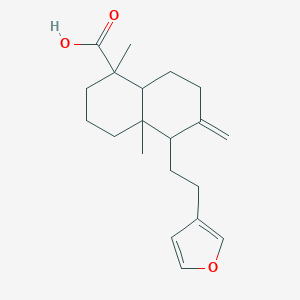
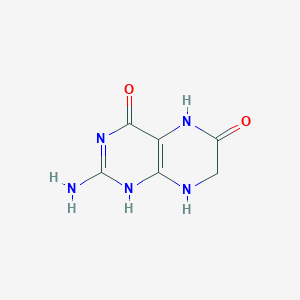
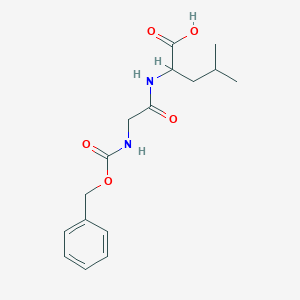
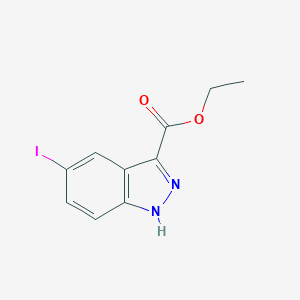
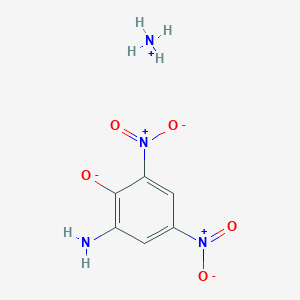
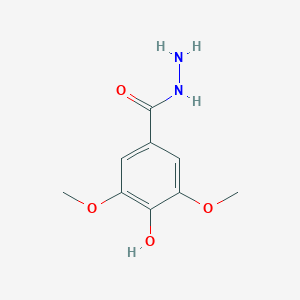
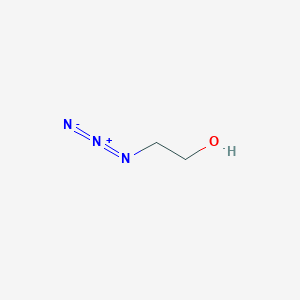
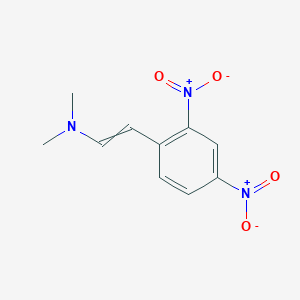
![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)